molecular formula CH5N3 B092328 Guanidine CAS No. 113-00-8

Guanidine

Cat. No. B092328
CAS RN: 113-00-8
M. Wt: 59.07 g/mol
InChI Key: ZRALSGWEFCBTJO-UHFFFAOYSA-N
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Patent
US04228291

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethylthiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[Pb].[CH3:5][C:6]1[N:7]=[CH:8][NH:9][C:10]=1[CH2:11][S:12][CH2:13][CH2:14][NH:15][C:16]([NH2:18])=S.[CH3:19][N:20](C)C=O>C(#N)C>[C:2]([NH:3][C:16]([NH:18][CH3:19])=[N:15][CH2:14][CH2:13][S:12][CH2:11][C:10]1[NH:9][CH:8]=[N:7][C:6]=1[CH3:5])#[N:1].[NH2:1][C:2]([NH2:20])=[NH:3] |f:0.1,^3:3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N#CN.[Pb]
Name
Quantity
2.44 g
Type
reactant
Smiles
CC=1N=CNC1CSCCNC(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant
CUSTOM
Type
CUSTOM
Details
recrystallisation from the same solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)NC(=NCCSCC1=C(N=CN1)C)NC
Name
Type
product
Smiles
NC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.